molecular formula C18H21N3O3 B13035917 tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Katalognummer: B13035917
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: LRDUPDBXEIPGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:

    Dianion Alkylation and Cyclization: The initial step involves the alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. This step is crucial for forming the spirocyclic structure.

    Demethylation: The resulting spirocyclic oxindole undergoes demethylation to yield the target compound.

The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification, making it scalable for industrial production .

Analyse Chemischer Reaktionen

tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. Similar compounds include:

These compounds share the spirocyclic core but differ in their ring systems and substituents, leading to variations in their reactivity and biological activity.

Eigenschaften

Molekularformel

C18H21N3O3

Molekulargewicht

327.4 g/mol

IUPAC-Name

tert-butyl 5-cyano-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H21N3O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)13-10-12(11-19)4-5-14(13)20-15(18)22/h4-5,10H,6-9H2,1-3H3,(H,20,22)

InChI-Schlüssel

LRDUPDBXEIPGBP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#N)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.